molecular formula C15H11Cl2NO4 B12454416 5-Chloro-2-{[(4-chlorophenoxy)acetyl]amino}benzoic acid

5-Chloro-2-{[(4-chlorophenoxy)acetyl]amino}benzoic acid

Cat. No.: B12454416
M. Wt: 340.2 g/mol
InChI Key: BSJXKZQIJXOVGQ-UHFFFAOYSA-N
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Description

5-Chloro-2-{[(4-chlorophenoxy)acetyl]amino}benzoic acid is a synthetic organic compound known for its potent and selective inhibition of the transient receptor potential melastatin member 4 (TRPM4) channel. This compound has garnered attention in scientific research due to its neuroprotective properties and its ability to rescue functional expression of mutant TRPM4 in cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-{[(4-chlorophenoxy)acetyl]amino}benzoic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors and advanced purification methods such as high-performance liquid chromatography (HPLC) .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-{[(4-chlorophenoxy)acetyl]amino}benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Products include various substituted derivatives depending on the nucleophile used.

    Oxidation: Products include oxidized derivatives such as carboxylic acids.

    Reduction: Products include reduced derivatives such as alcohols or amines.

    Hydrolysis: Products include the corresponding carboxylic acid and amine.

Mechanism of Action

The primary mechanism of action of 5-Chloro-2-{[(4-chlorophenoxy)acetyl]amino}benzoic acid involves the inhibition of the TRPM4 channel. This inhibition prevents the influx of sodium ions (Na+) and calcium ions (Ca2+), thereby modulating cellular excitability and protecting against excitotoxicity. The compound selectively targets TRPM4 without significantly affecting other TRP channels such as TRPM5, TRPM7, TRPM8, TRPV1, TRPV3, and TRPV6 .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-2-{[(4-chlorophenoxy)acetyl]amino}benzoic acid is unique due to its selective inhibition of TRPM4 and its neuroprotective properties. Unlike other similar compounds, it does not significantly affect other TRP channels, making it a valuable tool in ion channel research and potential therapeutic applications .

Properties

Molecular Formula

C15H11Cl2NO4

Molecular Weight

340.2 g/mol

IUPAC Name

5-chloro-2-[[2-(4-chlorophenoxy)acetyl]amino]benzoic acid

InChI

InChI=1S/C15H11Cl2NO4/c16-9-1-4-11(5-2-9)22-8-14(19)18-13-6-3-10(17)7-12(13)15(20)21/h1-7H,8H2,(H,18,19)(H,20,21)

InChI Key

BSJXKZQIJXOVGQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OCC(=O)NC2=C(C=C(C=C2)Cl)C(=O)O)Cl

Origin of Product

United States

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